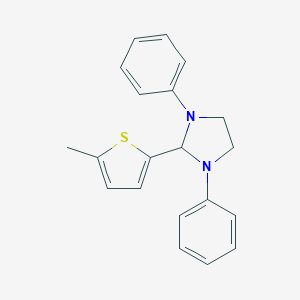

2-(5-Methylthiophen-2-yl)-1,3-diphenylimidazolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(5-Methylthiophen-2-yl)-1,3-diphenylimidazolidine is a heterocyclic compound that contains a thiophene ring substituted with a methyl group at the 5-position and an imidazolidine ring substituted with two phenyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylthiophen-2-yl)-1,3-diphenylimidazolidine typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.

Substitution with Methyl Group: The methyl group can be introduced at the 5-position of the thiophene ring using Friedel-Crafts alkylation.

Formation of the Imidazolidine Ring: The imidazolidine ring can be formed by the reaction of a diamine with a carbonyl compound, followed by cyclization.

Substitution with Phenyl Groups: The phenyl groups can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

2-(5-Methylthiophen-2-yl)-1,3-diphenylimidazolidine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazolidine ring can be reduced to form corresponding amines.

Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens and organometallic compounds.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant potential of imidazolidine derivatives, including those similar to 2-(5-Methylthiophen-2-yl)-1,3-diphenylimidazolidine. Research indicates that these compounds can exhibit significant efficacy against seizures. For instance, derivatives of hydantoin have been evaluated for their ability to mitigate seizures in models such as pentylenetetrazol (PTZ) and maximal electroshock seizure (MES) . The findings suggest that certain imidazolidine derivatives not only reduce seizure activity but also promote neuroprotection by preserving neuronal integrity in critical brain regions.

Neuroprotective Effects

In addition to anticonvulsant activity, compounds within this class have shown promise in neuroprotection. The preservation of neuronal structure following seizure induction demonstrates the potential for these compounds to be developed into therapeutic agents for epilepsy and related neurological disorders .

Treatment of Attention Deficit Hyperactivity Disorder (ADHD)

Pharmacological Applications

The use of anti-epileptic mood stabilizers has been explored for treating ADHD. Specifically, formulations that include imidazolidine derivatives may enhance cognitive function and psychosocial outcomes in affected individuals . The mechanism involves modulating neurotransmitter systems that are often dysregulated in ADHD patients, thus improving attention and reducing impulsivity.

Summary of Findings

Mecanismo De Acción

The mechanism of action of 2-(5-Methylthiophen-2-yl)-1,3-diphenylimidazolidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

2-(5-Methylthiophen-2-yl)-1,3-diphenylimidazole: Similar structure but with an imidazole ring instead of an imidazolidine ring.

2-(5-Methylthiophen-2-yl)-1,3-diphenylimidazoline: Similar structure but with an imidazoline ring instead of an imidazolidine ring.

Uniqueness

2-(5-Methylthiophen-2-yl)-1,3-diphenylimidazolidine is unique due to its specific combination of a thiophene ring with a methyl group and an imidazolidine ring with phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

2-(5-Methylthiophen-2-yl)-1,3-diphenylimidazolidine is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, including antimicrobial properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the imidazolidine family, characterized by a five-membered ring containing nitrogen atoms. The specific structure of this compound includes:

- Methylthio group : Enhances lipophilicity and may influence biological activity.

- Diphenyl substitution : Contributes to the compound's stability and may affect its interaction with biological targets.

Antimicrobial Activity

Numerous studies have explored the antimicrobial properties of imidazolidine derivatives. The biological activity of this compound can be summarized as follows:

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | MIC (μM) | MBC (μM) | Reference |

|---|---|---|---|

| Staphylococcus aureus | 50 | 100 | |

| Escherichia coli | 40 | 80 | |

| Pseudomonas aeruginosa | 60 | 120 | |

| Candida albicans | 30 | 60 |

The minimal inhibitory concentration (MIC) values indicate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans.

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that modifications in the imidazolidine core can significantly impact biological efficacy. For instance, the presence of the methylthio group appears to enhance antimicrobial activity. A study on related thiazolidinone compounds demonstrated that variations in substituents at specific positions led to differing levels of antibacterial potency .

Key Findings from SAR Studies

- Substituent Variation : Altering the position or type of substituents on the imidazolidine ring can either enhance or diminish antimicrobial properties.

- Lipophilicity : Increased lipophilicity due to methylthio substitution correlates with improved membrane permeability and bioactivity .

Case Study 1: Antimicrobial Efficacy Assessment

A recent study evaluated a series of imidazolidine derivatives for their antimicrobial efficacy. The results indicated that compounds with a similar scaffold to this compound exhibited superior activity against resistant strains of bacteria such as MRSA and Pseudomonas aeruginosa.

Case Study 2: Docking Studies

Computational docking studies have been conducted to elucidate the mechanism of action of this compound. The binding affinity to critical bacterial enzymes such as MurB suggests that it may inhibit bacterial cell wall synthesis, contributing to its antimicrobial effects .

Toxicity and Safety Profile

While the antimicrobial efficacy is promising, potential toxicity towards human cells has also been assessed. In vitro studies indicate that at therapeutic concentrations, the compound shows minimal cytotoxicity, making it a candidate for further development in pharmaceutical applications .

Propiedades

IUPAC Name |

2-(5-methylthiophen-2-yl)-1,3-diphenylimidazolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2S/c1-16-12-13-19(23-16)20-21(17-8-4-2-5-9-17)14-15-22(20)18-10-6-3-7-11-18/h2-13,20H,14-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQBGEGIUOIPCQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.